molecular formula C91H151N23O24 B055455 Trichokonin viii CAS No. 121689-08-5

Trichokonin viii

Cat. No. B055455
M. Wt: 1951.3 g/mol
InChI Key: WARZAORRKPDZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichokonin VIII is a cyclic peptide that is isolated from the fungus Trichoderma koningii. It is a potent antifungal agent that has gained attention in the scientific community due to its unique structure and potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

  • Broad-Spectrum Antimicrobial Activity : Trichokonin VIII has demonstrated significant antimicrobial activity against a variety of Gram-positive bacteria and fungal phytopathogens, making it a potential biological control agent (Song Xiao-yan et al., 2006).

Plant Pathogen Control

  • Resistance Against Tobacco Mosaic Virus : Trichokonin VIII has been found to induce defense responses and systemic resistance in tobacco plants against tobacco mosaic virus, suggesting its use in controlling plant viral diseases (Yan Luo et al., 2010).
  • Control of Ralstonia solancearum : Studies have shown that Trichokonin VIII is effective against Ralstonia solancearum, a pathogen affecting plants, highlighting its potential as an antibiotic agent in agriculture (Qing-Tao Shen et al., 2004).

Production and Purification

  • Optimized Solid-State Fermentation : Research has been conducted on optimizing the production of Trichokonin VIII through solid-state fermentation, indicating potential for large-scale production (Xiao-yan Song et al., 2007).

Biological Effects

  • Action on Cardiac Myocytes : Trichokonin VIII has been identified as an agonist of L-type Ca2+ channels in cardiac membranes, indicating its potential significance in cardiovascular research (Q. Huang et al., 1994).
  • Induction of Plant Resistance : It has shown efficacy in inducing resistance in Chinese cabbage against Gram-negative Pectobacterium carotovorum, suggesting its role in activating plant defense pathways (Hai-yun Li et al., 2014).

Mode of Action Studies

  • Morphological and Nanomechanical Effects on Bacteria : Trichokonin VIII's interaction with Bacillus subtilis has been studied, showing significant changes in the bacterial cell wall and nanomechanical properties (H. Su et al., 2012).

Potential in Agriculture and Horticulture

properties

CAS RN

121689-08-5

Product Name

Trichokonin viii

Molecular Formula

C91H151N23O24

Molecular Weight

1951.3 g/mol

IUPAC Name

2-[[[2-[[2-[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]methyl]-N-[1-[[1-[[1-[[2-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[5-amino-1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C91H151N23O24/c1-46(2)40-59(74(128)111-91(24,25)84(138)114-39-29-32-61(114)76(130)106-66(48(5)6)77(131)112-88(18,19)81(135)100-51(9)69(123)103-58(35-38-64(94)119)73(127)104-57(34-37-63(93)118)72(126)101-56(45-115)42-54-30-27-26-28-31-54)102-65(120)44-96-78(132)85(12,13)110-75(129)60(41-47(3)4)105-82(136)89(20,21)109-71(125)55(33-36-62(92)117)43-95-79(133)86(14,15)113-83(137)90(22,23)108-70(124)52(10)98-67(121)49(7)97-68(122)50(8)99-80(134)87(16,17)107-53(11)116/h26-28,30-31,46-52,55-61,66,115H,29,32-45H2,1-25H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,133)(H,96,132)(H,97,122)(H,98,121)(H,99,134)(H,100,135)(H,101,126)(H,102,120)(H,103,123)(H,104,127)(H,105,136)(H,106,130)(H,107,116)(H,108,124)(H,109,125)(H,110,129)(H,111,128)(H,112,131)(H,113,137)

InChI Key

WARZAORRKPDZQR-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)CNC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)CNC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

synonyms

trichokonin VIII
trichosporin B IVc

Origin of Product

United States

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